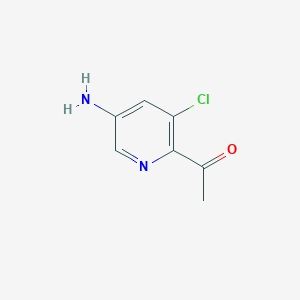
2-(tert-Butyl)-4-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-4-nitrobenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a nitro group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-nitrobenzonitrile typically involves the nitration of 2-(tert-Butyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butyl group can be involved in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Primary Amines: Resulting from the reduction of the nitrile group.
Substituted Derivatives: Various products depending on the electrophilic reagent used.
Applications De Recherche Scientifique
2-(tert-Butyl)-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-4-nitrobenzonitrile involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes leading to the formation of amino derivatives. The nitrile group can interact with nucleophiles, resulting in the formation of primary amines.
Comparaison Avec Des Composés Similaires
2-(tert-Butyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzonitrile: Lacks the tert-butyl group, affecting its steric and electronic properties.
2-(tert-Butyl)-4-aminobenzonitrile: A reduction product of 2-(tert-Butyl)-4-nitrobenzonitrile.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-tert-butyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)10-6-9(13(14)15)5-4-8(10)7-12/h4-6H,1-3H3 |
Clé InChI |
AFVPXZQTPSJUSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)










